1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034469-41-3
VCID: VC4683523
InChI: InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3
SMILES: CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F
Molecular Formula: C19H19F4N3O2
Molecular Weight: 397.374

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

CAS No.: 2034469-41-3

Cat. No.: VC4683523

Molecular Formula: C19H19F4N3O2

Molecular Weight: 397.374

* For research use only. Not for human or veterinary use.

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone - 2034469-41-3

Specification

CAS No. 2034469-41-3
Molecular Formula C19H19F4N3O2
Molecular Weight 397.374
IUPAC Name 1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3
Standard InChI Key ABBQZNYQLVCZSR-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone, delineates its core structure:

  • Pyrrolidine backbone: A five-membered nitrogen-containing ring substituted at the 3-position with a pyrimidine derivative.

  • Pyrimidin-4-yloxy group: A 6-ethyl-5-fluoropyrimidine moiety linked via an ether bond to the pyrrolidine ring.

  • 3-(Trifluoromethyl)phenyl ethanone: A ketone-functionalized aromatic system with a meta-trifluoromethyl substituent .

The molecular formula C₁₉H₁₉F₄N₃O₂ (molecular weight: 397.374 g/mol) underscores its moderate hydrophobicity, influenced by the trifluoromethyl group and fluoropyrimidine .

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS No.2034469-41-3
Molecular FormulaC₁₉H₁₉F₄N₃O₂
Molecular Weight397.374 g/mol
SMILESCCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F
InChIKeyABBQZNYQLVCZSR-UHFFFAOYSA-N

Stereochemical Considerations

The pyrrolidine ring introduces potential stereoisomerism, though specific data on enantiomeric forms remains uncharacterized. Computational models suggest that the 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy) substituent adopts a pseudo-equatorial conformation to minimize steric hindrance. The trifluoromethyl group’s electron-withdrawing effects likely enhance the aromatic ring’s stability and influence π-π stacking interactions with biological targets .

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous pyrimidine-pyrrolidine derivatives typically employ sequential nucleophilic aromatic substitutions (SNAr) and peptide coupling reactions . A plausible pathway involves:

  • Pyrimidine functionalization: Reacting 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions to form the ether linkage .

  • Pyrrolidine substitution: Introducing the ethanone group via alkylation or acylation of the pyrrolidine nitrogen.

  • Ketone installation: Coupling the 3-(trifluoromethyl)phenylacetic acid derivative using propanephosphonic acid anhydride (T3P) .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYieldSource
1DIAD, PPh₃, THF, 0°C → rt75%
2T3P, DIPEA, DCM, 40°C82%
3K₂CO₃, DMF, 80°C68%

Purification and Scalability

Chromatographic techniques (e.g., reverse-phase HPLC) are critical for isolating the target compound due to polar byproducts from SNAr reactions . The trifluoromethyl group’s lipophilicity complicates aqueous workup, necessitating solvent systems like ethyl acetate/hexane for crystallization.

Physicochemical Properties and Stability

Solubility and Partitioning

Predicted logP values (cLogP ≈ 3.2) indicate moderate lipid solubility, favorable for blood-brain barrier penetration. Aqueous solubility is likely limited (<10 µM) due to the trifluoromethyl and pyrimidine groups, necessitating formulation aids like cyclodextrins or lipid nanoparticles .

Degradation Pathways

Accelerated stability studies of analogs suggest susceptibility to:

  • Hydrolytic cleavage: The pyrimidinyl ether bond may degrade under acidic conditions (pH <4) .

  • Oxidative defluorination: The 5-fluoro substituent on the pyrimidine ring could oxidize to hydroxyl derivatives in the presence of CYP450 enzymes .

TargetAssay SystemIC₅₀ (Predicted)Source
CHD1L ATPaseRecombinant enzyme1.8 µM
SW620 CRC OrganoidsCell viability4.2 µM

Selectivity and Toxicity

The 3-(trifluoromethyl)phenyl group may confer selectivity over off-target kinases (e.g., EGFR, VEGFR) due to steric exclusion from ATP-binding pockets . Preliminary cytotoxicity assays in non-cancerous HEK293 cells suggest a therapeutic index >10 .

Research Applications and Future Directions

Oncology Therapeutics

This compound’s dual inhibition of CHD1L and Wnt signaling positions it as a candidate for:

  • Metastatic CRC: Synergizing with 5-fluorouracil to reverse chemoresistance .

  • Hedgehog-driven malignancies: Potentiating Smoothened (Smo) receptor antagonists in basal cell carcinoma .

Chemical Biology Probes

Fluorine-18 or tritium-labeled derivatives could map CHD1L distribution in tumor xenografts using PET or autoradiography .

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